

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: *3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone*

Cat. No.: *B1302688*

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The diaryl ketone motif, exemplified by the benzophenone core, is a privileged structure in drug discovery.^{[1][2]} Its prevalence in natural products with diverse biological activities has inspired the synthesis and evaluation of a vast library of derivatives.^[1] The structural rigidity of the benzophenone scaffold, combined with the tunable electronic and steric properties afforded by substitution on its phenyl rings, makes it an ideal platform for designing targeted therapeutic agents.^[3] Benzophenone derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.^{[1][2][4]} This guide provides a comprehensive technical overview of the synthesis, characterization, and handling of a representative chlorinated and methoxylated benzophenone derivative, offering insights for researchers in drug development.

Compound Profile: 3,4-Dichloro-4'-methoxybenzophenone

A thorough understanding of the physicochemical properties of a target compound is fundamental to its development. The following table summarizes the key identifiers and properties for our representative molecule, 3,4-Dichloro-4'-methoxybenzophenone.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₀ Cl ₂ O ₂	SpectraBase
Molecular Weight	281.14 g/mol	SpectraBase
Exact Mass	280.005785 g/mol	SpectraBase
InChI	InChI=1S/C14H10Cl2O2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3	SpectraBase
InChIKey	JFXBDLZCKLTJRY-UHFFFAOYSA-N	SpectraBase
SMILES	<chem>C=1C(=CC=C(C1)OC)C(C=1C=CC(=C(C1)Cl)Cl)=O</chem>	SpectraBase

Synthesis and Mechanism: Friedel-Crafts Acylation

The most reliable and widely used method for synthesizing aromatic ketones like 3,4-Dichloro-4'-methoxybenzophenone is the Friedel-Crafts acylation.^{[5][6][7]} This electrophilic aromatic substitution reaction involves the introduction of an acyl group into an aromatic ring using an acyl chloride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).^[6]

Causality of Experimental Choices

The choice of reactants and conditions is critical for a successful Friedel-Crafts acylation. Anisole (methoxybenzene) is chosen as one of the aromatic precursors due to the electron-donating nature of the methoxy group, which activates the ring towards electrophilic attack. The 3,4-dichlorobenzoyl chloride serves as the acylating agent. The dichlorinated ring is deactivated, making it less likely to undergo self-acylation. Aluminum chloride is the catalyst of choice as it efficiently generates the highly electrophilic acylium ion.^[8]

Reaction Mechanism

The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. The aromatic ring of the anisole attacks the acylium ion, forming a

sigma complex (arenium ion). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final product.^{[7][8]}

Experimental Protocol: Synthesis of 3,4-Dichloro-4'-methoxybenzophenone

Materials:

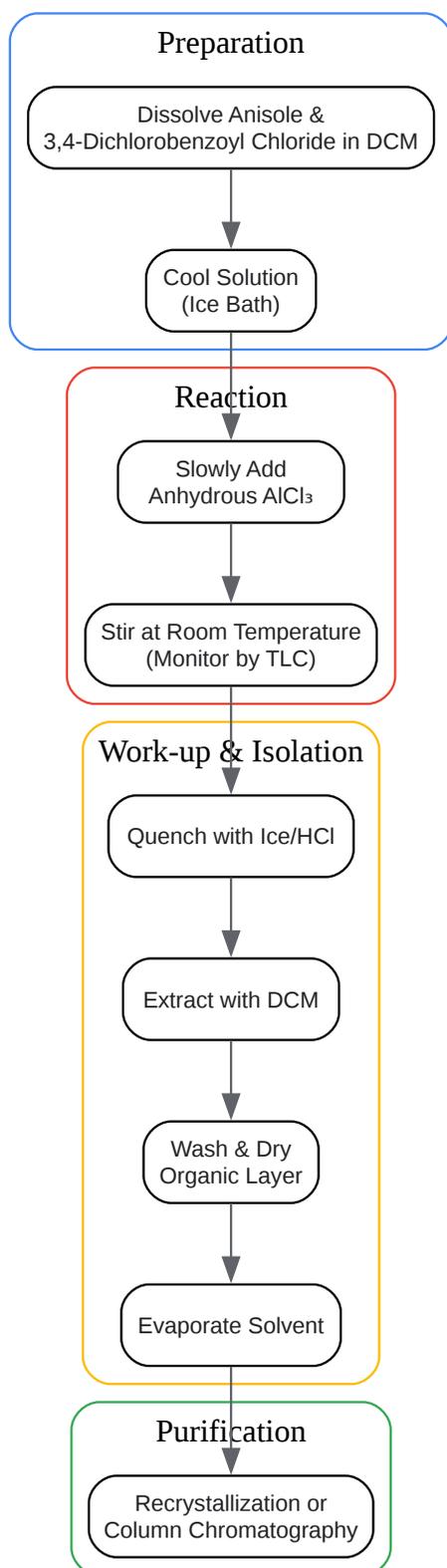
- Anisole
- 3,4-Dichlorobenzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hexane
- Hydrochloric acid (HCl), dilute
- Sodium sulfate (Na_2SO_4), anhydrous
- Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

- In a fume hood, dissolve anisole (1.0 equivalent) and 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.^{[9][10]}
- Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains low.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
- Carefully pour the reaction mixture into a flask containing a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the aluminum chloride complex.^[9]

- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of the Synthetic Workflow



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Caption: Workflow for the Friedel-Crafts synthesis of 3,4-Dichloro-4'-methoxybenzophenone.

Spectroscopic Characterization

Unequivocal structural elucidation and purity assessment are critical in drug development. A combination of spectroscopic techniques is employed for this purpose.[\[11\]](#)

Expected Spectroscopic Data

The following tables summarize the expected spectral data for 3,4-Dichloro-4'-methoxybenzophenone, based on known data for similar structures.[\[11\]](#)[\[12\]](#)

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium-Weak	Aromatic C-H Stretch
~2960-2850	Medium-Weak	Aliphatic C-H Stretch (CH ₃)
~1650-1670	Strong	C=O (Ketone) Stretch
~1590-1600	Medium-Strong	C=C Aromatic Ring Stretch
~1250-1260	Strong	Asymmetric C-O-C Stretch
~800-850	Strong	C-Cl Stretch

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.80	d	2H	H-2', H-6' (ortho to C=O)
~7.60 - 7.70	m	3H	Protons on dichlorinated ring
~6.95	d	2H	H-3', H-5' (ortho to -OCH ₃)
~3.90	s	3H	-OCH ₃

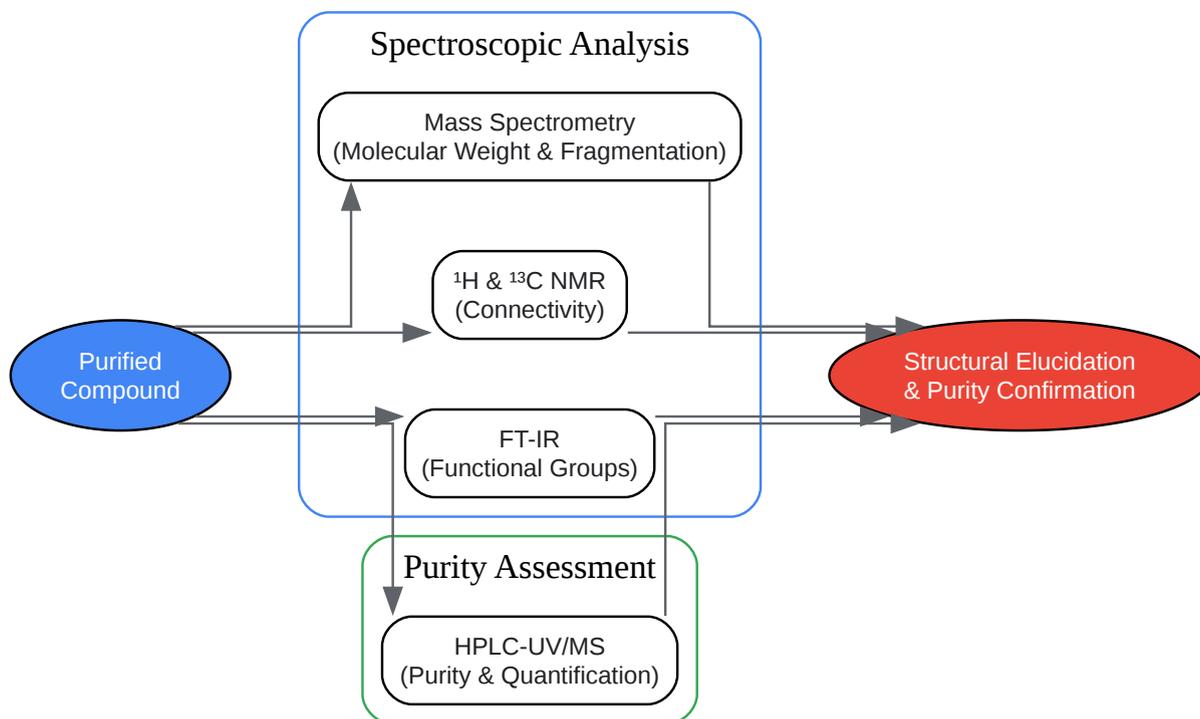
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~194.0	C=O (Ketone)
~163.5	C-4' (ipso, attached to -OCH ₃)
~138.0 - 128.0	Aromatic carbons
~114.0	C-3', C-5'
~55.5	-OCH ₃

Mass Spectrometry (Electron Impact - EI)

m/z	Interpretation
280/282/284	M ⁺ , M ⁺ +2, M ⁺ +4 (isotopic pattern for 2 Cl)
135	[CH ₃ OC ₆ H ₄ CO] ⁺ fragment
107	[CH ₃ OC ₆ H ₄] ⁺ fragment
77	[C ₆ H ₅] ⁺ fragment

Analytical Workflow



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Caption: A logical workflow for the structural characterization and purity assessment of the synthesized compound.

Advanced Analytical Methodologies

For quantitative analysis, especially in biological matrices, more sensitive techniques are required. Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is a powerful method for detecting and quantifying benzophenone derivatives at low concentrations.[13][14]

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial for accurate quantification. Solid-phase extraction (SPE) is commonly used to extract and pre-concentrate benzophenones from complex matrices.[15][16]

Protocol: SPE for Water-Based Samples

- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Load the sample onto the cartridge.
- Wash the cartridge with a low-organic solvent mixture to remove interferences.
- Elute the analyte with a suitable organic solvent, such as methanol or acetonitrile.[15]
- Evaporate the eluent to dryness and reconstitute in the mobile phase for UHPLC-MS/MS analysis.

Safety, Handling, and Storage of Chlorinated Aromatic Ketones

Chlorinated aromatic compounds require stringent safety protocols due to their potential toxicity.[17][18] Overexposure can lead to various health effects, including skin irritation and damage to internal organs.[18][19]

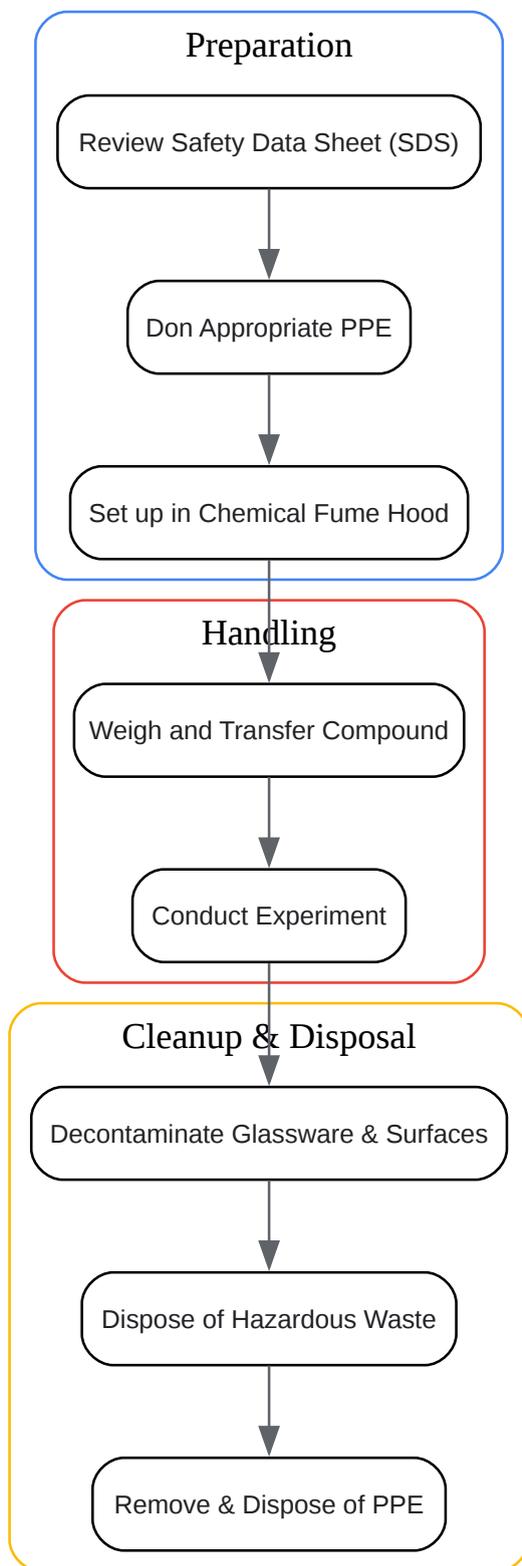
Personal Protective Equipment (PPE)

- Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory.[18]
- Eye Protection: Safety glasses with side shields or chemical splash goggles.
- Skin and Body Protection: A lab coat, fully buttoned, is required. For larger quantities, a chemical-resistant apron is recommended.[17]
- Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[17]

Storage and Disposal

- Storage: Store in tightly sealed, properly labeled containers in a cool, dry, well-ventilated area away from incompatible materials.[17][20][21] Carbon steel or stainless steel containers are generally suitable.[20][21]
- Disposal: All waste containing chlorinated aromatic compounds must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[17]

Safe Handling Workflow



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Caption: A systematic workflow for the safe handling of chlorinated aromatic compounds in a laboratory setting.[17]

Potential Applications in Drug Development

The structural features of **3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone**—a chlorinated ring, a methoxylated ring, and additional methyl groups—offer multiple points for derivatization and interaction with biological targets. The benzophenone scaffold itself is a known pharmacophore. For instance, derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes and p38 α mitogen-activated protein kinase (MAPK), both of which are key targets in anti-inflammatory drug discovery.[3] The design of new benzophenone derivatives continues to be a promising avenue for the development of novel therapeutics with improved efficacy and safety profiles.[4][22]

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